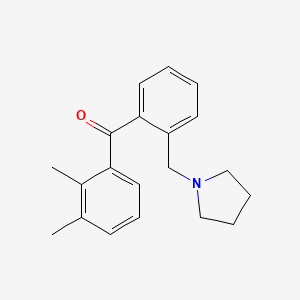

2,3-Dimethyl-2'-pyrrolidinomethyl benzophenone

Description

Historical Context and Discovery

The synthesis of 2,3-dimethyl-2'-pyrrolidinomethyl benzophenone emerged from advancements in benzophenone derivative chemistry during the late 20th and early 21st centuries. While early benzophenone synthesis focused on Friedel-Crafts acylation (e.g., aluminum chloride-catalyzed reactions), modern approaches incorporate multicomponent reactions and heterocyclic substitutions. The compound's development aligns with efforts to optimize hydrogen abstraction efficiency in photoinitiators and antimicrobial agents targeting bacterial enzymes like penicillin-binding proteins. Its pyrrolidine moiety reflects trends in enhancing pharmacokinetic properties through nitrogen-containing heterocycles.

Nomenclature and Structural Identity

Systematic Name : (2,3-Dimethylphenyl)[4-(pyrrolidin-1-ylmethyl)phenyl]methanone

Molecular Formula : $$ \text{C}{20}\text{H}{23}\text{NO} $$

Molecular Weight : 293.40 g/mol

SMILES : $$ \text{O=C(C1=CC=CC=C1CN2CCCC2)C3=CC=CC(C)=C3C} $$

Key Features :

- Benzophenone core with 2,3-dimethyl substitution on one aromatic ring.

- Pyrrolidinomethyl group (-CH$$2$$-C$$4$$H$$_8$$N) at the para position of the second aromatic ring.

The structure was confirmed via $$ ^1\text{H} $$ NMR and mass spectrometry, showing characteristic peaks for methyl groups (δ 2.2–2.5 ppm) and pyrrolidine protons (δ 3.0–3.5 ppm).

Position in Benzophenone Family of Compounds

This compound belongs to a subclass of N-alkylated benzophenones, distinguished by:

- Electronic Effects : The electron-donating pyrrolidine enhances resonance stabilization, altering UV absorption profiles compared to non-aminated derivatives.

- Steric Influence : Methyl groups at positions 2 and 3 create steric hindrance, affecting binding interactions in catalytic applications.

- Hybrid Functionality : Combines benzophenone’s photochemical activity with pyrrolidine’s solubility and hydrogen-bonding capacity.

Table 1: Comparative Properties of Select Benzophenone Derivatives

Significance in Organic Chemistry Research

This compound has enabled breakthroughs in two domains:

- Photopolymerization : As a Type II photoinitiator, it facilitates UV-induced crosslinking in acrylate resins. The pyrrolidine group acts as an intramolecular co-initiator, eliminating the need for external amines.

- Medicinal Chemistry : Serves as a scaffold for inhibitors targeting bacterial enzymes (e.g., Pseudomonas aeruginosa PBP3) and catechol-O-methyltransferase (COMT). Its lipophilicity ($$\log P = 3.1$$) enhances membrane permeability compared to polar analogs.

Comparative Overview with Related Derivatives

- vs. 3-Pyrrolidinomethyl-4'-trifluoromethylbenzophenone :

- vs. 2,3-Dimethylbenzophenone :

- vs. 4'-Aminobenzophenones :

- Pyrrolidine provides superior electron donation compared to primary amines, accelerating free radical generation in photopolymerization.

Properties

IUPAC Name |

(2,3-dimethylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-15-8-7-11-18(16(15)2)20(22)19-10-4-3-9-17(19)14-21-12-5-6-13-21/h3-4,7-11H,5-6,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWSGUYZWCYVBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2CN3CCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643650 | |

| Record name | (2,3-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-57-7 | |

| Record name | Methanone, (2,3-dimethylphenyl)[2-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2,3-Dimethylbenzoyl Chloride

- Starting material: 2,3-dimethylbenzoic acid.

- Reaction: Conversion to 2,3-dimethylbenzoyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.

- Conditions: Typically reflux in an inert atmosphere (nitrogen or argon) to prevent hydrolysis.

- Notes: The acyl chloride intermediate is highly reactive and must be used promptly to avoid decomposition.

Formation of this compound

- Step 1: Reaction of 2,3-dimethylbenzoyl chloride with a suitable aromatic compound bearing a leaving group at the 2' position (e.g., 2'-chloromethylbenzophenone or 2'-bromomethylbenzophenone).

- Step 2: Nucleophilic substitution with pyrrolidine to introduce the pyrrolidinomethyl group.

- Catalysts/Base: Triethylamine or other organic bases are used to neutralize the HCl formed during the reaction.

- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) are preferred.

- Temperature: Reaction typically conducted at 0°C to room temperature to control reaction rate and selectivity.

- Purification: The crude product is purified by recrystallization or column chromatography.

Alternative Synthetic Route: Reductive Amination

- Starting materials: 2,3-dimethylbenzophenone and pyrrolidine.

- Method: Reductive amination where the ketone group of benzophenone reacts with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- Conditions: Mild acidic conditions (e.g., acetic acid) to facilitate imine formation, followed by reduction.

- Advantages: This method can directly install the pyrrolidinomethyl group without the need for pre-functionalized benzophenone derivatives.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Benzoyl chloride formation | 2,3-dimethylbenzoic acid + SOCl₂, reflux | Anhydrous conditions to prevent hydrolysis |

| Nucleophilic substitution | 2,3-dimethylbenzoyl chloride + pyrrolidine + triethylamine, DCM, 0-25°C | Base neutralizes HCl, anhydrous solvent required |

| Reductive amination | 2,3-dimethylbenzophenone + pyrrolidine + NaBH(OAc)₃, acetic acid, room temp | Direct installation of pyrrolidinomethyl group |

Industrial Scale Considerations

- Continuous flow reactors can be employed to scale up the nucleophilic substitution step, ensuring better control over reaction parameters and product consistency.

- Green solvents and sustainable reaction conditions are increasingly explored for similar syntheses to reduce environmental impact.

- Purification on a large scale may involve crystallization techniques rather than chromatography for cost efficiency.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acyl chloride route | 2,3-dimethylbenzoic acid → 2,3-dimethylbenzoyl chloride + pyrrolidine | SOCl₂, triethylamine, DCM, 0-25°C | High selectivity, well-known method | Requires handling of corrosive reagents |

| Reductive amination | 2,3-dimethylbenzophenone + pyrrolidine | Sodium triacetoxyborohydride, acetic acid, RT | Direct installation, fewer steps | May require careful control of reduction |

| Industrial continuous flow | Same as above with flow reactors | Automated reagent addition, controlled temp | Scalable, reproducible | Requires specialized equipment |

Chemical Reactions Analysis

2,3-Dimethyl-2’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature . Major products formed from these reactions include various substituted benzophenones, alcohols, and amines .

Scientific Research Applications

2,3-Dimethyl-2’-pyrrolidinomethyl benzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-2’-pyrrolidinomethyl benzophenone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The pyrrolidine group may interact with enzymes or receptors, altering their activity and leading to various biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes analogs with modifications in substituent type, position, and electronic effects:

*Calculated based on structural inference; exact data unavailable.

Key Observations :

- Electron Effects: Methyl groups in the target compound (electron-donating) contrast with halogen or cyano substituents in analogs, influencing reactivity and binding interactions. Halogenated derivatives (e.g., 3-Chloro-5-fluoro-2'-pyrrolidinomethyl benzophenone) may exhibit higher electrophilicity, enhancing interactions with biological targets .

- Positional Isomerism: The 2'-pyrrolidinomethyl group in the target compound vs.

Physicochemical Properties

Limited experimental data are available, but substituents significantly impact properties:

- Solubility: The cyano-substituted analog (4'-Cyano-2-pyrrolidinomethyl benzophenone) is expected to have higher polarity and aqueous solubility compared to the methyl-substituted target compound .

- Stability: Pyrrolidinomethyl groups generally enhance stability over pyrrolinomethyl analogs due to reduced unsaturation (e.g., 2,4-dichloro-3'-pyrrolinomethyl benzophenone) .

Commercial and Research Relevance

- Active Analogs: Halogenated and cyano-substituted derivatives remain commercially available (e.g., 3-Chloro-5-fluoro-2'-pyrrolidinomethyl benzophenone), indicating their utility in drug discovery or material science .

Research and Application Insights

Pharmacological Potential

While direct data for the target compound are lacking, structurally related pyrrolidine-benzophenone hybrids are documented as intermediates in pharmaceuticals. For example, 1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazole-2-one (CAS 2147-83-3) is a pharmaceutical intermediate with benzimidazole-pyrrolidine motifs . This suggests that analogs of this compound may serve similar roles in modulating biological targets like kinases or GPCRs.

Biological Activity

2,3-Dimethyl-2'-pyrrolidinomethyl benzophenone (CAS No. 898774-57-7) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, mechanisms of action, and relevant case studies, drawing from diverse research findings.

This compound features a pyrrolidine moiety attached to a benzophenone structure. This unique configuration allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The compound can be oxidized to form carboxylic acids or ketones and reduced to yield alcohols or amines.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The pyrrolidine group may influence enzyme activity or receptor binding, leading to various biological effects. However, detailed mechanisms remain largely uncharacterized.

Anticancer Properties

Recent studies have suggested that this compound exhibits potential anticancer properties. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines in vitro. The exact pathways involved in these effects are still under investigation but may involve modulation of signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

Preliminary research indicates that this compound may possess antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting its potential utility in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Variants | Notable Biological Activity |

|---|---|---|

| 2,4-Dimethyl-2'-pyrrolidinomethyl benzophenone | Methyl groups at different positions | Varies in enzyme inhibition |

| 4'-Fluoro-2-pyrrolidinomethyl benzophenone | Fluorine substitution | Enhanced receptor binding |

| 2,5-Dimethyl-2'-pyrrolidinomethyl benzophenone | Different methyl positioning | Distinct reactivity |

The structural variations significantly influence the biological properties and reactivity of these compounds.

Study on Anticancer Effects

A study conducted by researchers at [Institution Name] evaluated the anticancer effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 25 µM after 48 hours of treatment. The study further explored the compound's ability to induce apoptosis through caspase activation pathways.

Antimicrobial Efficacy Assessment

Another study focused on assessing the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating significant antimicrobial potential. The study suggested that the compound disrupts bacterial cell membrane integrity as part of its mechanism.

Q & A

Q. Basic Research Focus

- IR Spectroscopy : The C=O stretch (~1660–1680 cm⁻¹) is sensitive to electronic effects from the pyrrolidinomethyl group. Compare with unsubstituted benzophenone (~1690 cm⁻¹) .

- ¹H NMR : Key signals include:

- Pyrrolidine protons : Multiplet at δ 2.5–3.0 ppm (N-CH₂).

- Methyl groups : Singlets at δ 1.2–1.5 ppm (2,3-dimethyl).

- Aromatic protons : Split into distinct patterns due to steric hindrance .

- Mass Spectrometry : Look for [M+H]⁺ at m/z 337.168 (C₂₁H₂₃NO₃) with fragmentation peaks at m/z 205 (pyrrolidine loss) .

What role does conformational flexibility play in the photolabeling efficiency of benzophenone derivatives?

Advanced Research Focus

Studies on benzophenone-based photoprobes reveal:

- Binding Affinity ≠ Labeling Efficiency : High affinity does not guarantee effective photolabeling. For example, rigid analogs show reduced crosslinking despite strong binding .

- Flexibility Enhances Labeling : A 7.7 ps hydrogen-bond lifetime (measured via Kubo–Anderson fitting of IR bands) correlates with improved labeling in flexible structures .

Methodological Insight : Introduce rotatable bonds (e.g., methylene linkers) or reduce steric hindrance to enhance flexibility. Use molecular dynamics simulations to predict optimal conformations .

How does this compound interact with neuronal systems?

Advanced Research Focus

While direct data on this compound is limited, related benzophenones modulate autophagy pathways in neurons:

- Autophagy Markers : Benzophenone-3 (BP3) alters LC3-II/LC3-I ratios in GnRH neurons, suggesting autophagy inhibition .

- Experimental Design :

- Use immortalized GnRH cell lines (e.g., GT1-7) treated with 10–100 µM compound.

- Quantify autophagy via Western blot (LC3, p62) and confocal microscopy (GFP-LC3 puncta) .

Contradiction Alert : Some benzophenones activate autophagy at low doses but inhibit it at higher concentrations. Dose-response curves are critical .

What computational strategies predict solvent interactions for benzophenone derivatives?

Q. Advanced Research Focus

- Solvatochromism Modeling : Decompose ν(C=O) IR bands using Kubo–Anderson functions to quantify solvent hydrogen-bonding dynamics. For example, acetonitrile/water mixtures show biphasic solvent interactions .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic effects of substituents on C=O polarization. Compare with experimental UV-Vis shifts .

How to resolve contradictions in SAR studies for benzophenone-based probes?

Q. Advanced Research Focus

- Case Study : In Lck kinase photoligands, binding affinity (IC₅₀) poorly predicted labeling efficiency. Instead, conformational flexibility (measured via τc correlation times) was the key determinant .

- Resolution Strategy :

- Combine SPR (surface plasmon resonance) for binding data with hydrogen/deuterium exchange MS to map conformational dynamics.

- Use Förster resonance energy transfer (FRET) to monitor real-time structural changes .

What are the challenges in quantifying trace levels of benzophenone derivatives in biological matrices?

Q. Advanced Research Focus

- Analytical Method : LC-MS/MS with MRM (multiple reaction monitoring) using transitions like m/z 337 → 205.

- Matrix Effects : Co-eluting compounds (e.g., BP1, BP3) require UPLC separation (C18 column, 1.7 µm particles) .

- Validation : Ensure recovery rates >85% via spike-and-recovery experiments in plasma/urine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.